molecular formula C22H20N2O2S B2400518 2-(benzylthio)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide CAS No. 923423-20-5

2-(benzylthio)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide

Cat. No. B2400518
CAS RN: 923423-20-5
M. Wt: 376.47
InChI Key: VAEYEFJZLDZBDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(benzylthio)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide is a chemical compound that has been widely studied for its potential therapeutic applications. It is a member of the indole-based family of compounds, which have been shown to possess a range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. In

Mechanism of Action

The exact mechanism of action of 2-(benzylthio)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide is not fully understood, but it is believed to act through multiple pathways. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anti-cancer properties. It has also been shown to inhibit the activity of certain enzymes involved in inflammation, which may contribute to its anti-inflammatory properties. Additionally, it has been shown to interfere with the replication of certain viruses, which may contribute to its anti-viral properties.
Biochemical and Physiological Effects:
Studies have demonstrated that 2-(benzylthio)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide can have a range of biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis, inhibit cell proliferation, and inhibit the activity of certain enzymes involved in cancer progression. In animal models of inflammatory diseases, it has been shown to reduce inflammation and improve symptoms. In studies of viral infections, it has been shown to inhibit the replication of certain viruses.

Advantages and Limitations for Lab Experiments

One advantage of 2-(benzylthio)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide is its versatility in lab experiments. It can be easily synthesized and its effects can be studied in a range of cell lines and animal models. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on 2-(benzylthio)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide. One direction is to further elucidate its mechanism of action, which could lead to the development of more targeted and effective therapies. Another direction is to explore its potential applications in other diseases beyond cancer, inflammation, and viral infections. Additionally, there is potential to modify the compound to improve its potency and selectivity.

Synthesis Methods

The synthesis of 2-(benzylthio)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide has been described in several scientific publications. One common method involves the reaction of 2-mercaptobenzyl chloride with 1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-carboxylic acid, followed by the addition of acetic anhydride and triethylamine to form the final product. Other methods involve the use of different starting materials and reaction conditions, but all result in the formation of the desired compound.

Scientific Research Applications

2-(benzylthio)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to possess anti-cancer properties, with studies demonstrating its ability to inhibit the growth and proliferation of various cancer cell lines. It has also been shown to possess anti-inflammatory properties, with studies demonstrating its ability to reduce inflammation in animal models of inflammatory diseases. Additionally, it has been shown to possess anti-viral properties, with studies demonstrating its ability to inhibit the replication of certain viruses.

properties

IUPAC Name

2-benzylsulfanyl-N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2S/c1-2-24-19-12-11-18(16-9-6-10-17(21(16)19)22(24)26)23-20(25)14-27-13-15-7-4-3-5-8-15/h3-12H,2,13-14H2,1H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAEYEFJZLDZBDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C3C(=C(C=C2)NC(=O)CSCC4=CC=CC=C4)C=CC=C3C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzylthio)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide

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